Levetiracetam-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-FYFSCIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@@H](C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662056 | |
| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217851-16-5 | |
| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Characteristics of Levetiracetam-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Levetiracetam-d3, a deuterated analog of the anti-epileptic drug Levetiracetam. This document is intended for use by researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is the deuterated form of Levetiracetam, an anticonvulsant medication employed in the management of epilepsy.[1] The inclusion of deuterium isotopes can modify the pharmacokinetic profile of the parent drug, potentially altering its metabolism and extending its half-life. Understanding the fundamental physical and chemical characteristics of this compound is crucial for its application in research and development.
Chemical and Physical Properties
Table 1: General Chemical Information
| Property | This compound | Levetiracetam |
| Chemical Name | (αS)-α-(Ethyl-d3)-2-oxo-1-pyrrolidineacetamide[1] | (S)-2-(2-Oxopyrrolidin-1-yl)butanamide[2] |
| Alternate Names | (−)-Levetiracetam-d3; Keppra-d3; UCB-L 059-d3[1] | Keppra; UCB-L059[2][3] |
| CAS Number | 1217851-16-5[1] | 102767-28-2[4] |
| Molecular Formula | C₈H₁₁D₃N₂O₂[1] | C₈H₁₄N₂O₂[3][4][5][][7][8][9] |
| Molecular Weight | 173.23 g/mol [1] | 170.21 g/mol [3][4][][8] |
| Appearance | White Solid[10] | White to off-white crystalline powder[2][8][11] |
Table 2: Physicochemical Properties
| Property | This compound | Levetiracetam |
| Melting Point | 110-112°C[10] | 110-119°C[2][4][][7][9] |
| Boiling Point | Not available | 395.9°C at 760 mmHg[2][5][7] |
| Solubility | Soluble in Acetone, Chloroform, Methanol[10] | Very soluble in water (104.0 g/100 mL); Freely soluble in chloroform (65.3 g/100 mL) and methanol (53.6 g/100 mL); Soluble in ethanol (16.5 g/100 mL); Sparingly soluble in acetonitrile (5.7 g/100 mL); Practically insoluble in n-hexane[4][11][12][13] |
| pKa | Not available | 15.74[7] |
| LogP | Not available | -0.67[7] |
Mechanism of Action
The primary mechanism of action of Levetiracetam involves its binding to the synaptic vesicle protein 2A (SV2A).[14][15][16][17] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[16] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[17]
Caption: Mechanism of action of this compound at the presynaptic terminal.
Experimental Protocols
A common method for the quantitative analysis of Levetiracetam in pharmaceutical formulations is reverse-phase HPLC.[18]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Levetiracetam into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter before injection.
-
-
Standard Preparation:
-
Accurately weigh and transfer about 25 mg of Levetiracetam Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Caption: A generalized workflow for the HPLC analysis of this compound.
The synthesis of this compound can be achieved through modifications of established synthetic routes for Levetiracetam, utilizing deuterated starting materials. A common approach involves the alkylation of a suitable pyrrolidinone derivative with a deuterated ethylating agent.
Note: Detailed, step-by-step synthetic protocols are often proprietary. Researchers should consult specialized chemical synthesis literature and patents for specific reaction conditions and purification methods.
Spectral Data
While specific spectral data for this compound is not widely published, the following provides an overview of the expected and reported spectral characteristics for Levetiracetam, which will be very similar for the deuterated analog with predictable shifts in the mass spectrum and changes in the NMR spectrum corresponding to the deuterated positions.
-
¹H NMR: The proton NMR spectrum of Levetiracetam in CDCl₃ shows characteristic signals for the ethyl and pyrrolidinone protons. In this compound, the signals corresponding to the deuterated ethyl group would be absent or significantly reduced.
-
¹³C NMR: The carbon-13 NMR spectrum will show resonances for all carbon atoms in the molecule. The carbons bearing deuterium in this compound will exhibit splitting patterns characteristic of C-D coupling.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 173.23, corresponding to its molecular weight. This is 3 units higher than that of non-deuterated Levetiracetam (m/z 170.21), confirming the incorporation of three deuterium atoms.
Conclusion
This compound presents an important tool for researchers studying the pharmacokinetics and metabolism of Levetiracetam. Its physical and chemical properties are largely comparable to the parent compound, with the key difference being the isotopic labeling. The analytical methods and mechanistic understanding outlined in this guide provide a solid foundation for further investigation and application of this compound in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. Levetiracetam CAS 102767-28-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. abmole.com [abmole.com]
- 4. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 7. Levetiracetam(102767-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Page loading... [guidechem.com]
- 10. Levetiracetam-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Levetiracetam [drugfuture.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. journalppw.com [journalppw.com]
Preliminary Assessment of Levetiracetam-d3 in Biological Matrices: A Technical Guide
This guide provides an in-depth overview of the preliminary assessment of Levetiracetam-d3 for its use in bioanalytical methods, particularly as an internal standard for the quantification of Levetiracetam in biological matrices. The information is targeted towards researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Introduction
Levetiracetam is a widely prescribed second-generation antiepileptic drug.[1] Accurate quantification of Levetiracetam in biological matrices such as plasma, serum, and urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[2][3][4] Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This compound, a deuterated analog of Levetiracetam, is commonly employed for this purpose. A preliminary assessment of its performance and characteristics is a critical step in method development and validation.[5]
This document outlines the typical experimental protocols and summarizes the key performance data for this compound when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Experimental Protocols
The successful application of this compound as an internal standard relies on robust and reproducible experimental procedures. The following sections detail the common methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The primary goal of sample preparation is to extract Levetiracetam and this compound from the biological matrix while removing interfering endogenous components like proteins and phospholipids.[6] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[4][7]
Protein Precipitation (PPT): This is a simple and rapid method widely used for the analysis of Levetiracetam.[8][9]
-
Protocol:
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add a working solution of this compound.
-
Add 300-500 µL of a cold organic solvent, typically acetonitrile or methanol, to precipitate the proteins.[2][8][10]
-
Vortex the mixture for 1-5 minutes to ensure thorough mixing and complete protein precipitation.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[2]
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to protein precipitation.[11]
-
Protocol:
-
Condition a suitable SPE cartridge (e.g., polymer-based, hydrophilic-lipophilic balanced) with methanol followed by water.[11]
-
Load the biological sample, pre-spiked with this compound, onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes (Levetiracetam and this compound) with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the quantification of Levetiracetam.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[10]
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid or 10mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5][10] Isocratic elution is often sufficient.[5]
-
Flow Rate: Flow rates are generally in the range of 0.5-1.0 mL/min.[2][5]
-
Injection Volume: Typically 5-10 µL.[10]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are specific for Levetiracetam and this compound.
-
Levetiracetam: m/z 171.2 → 126.0[9]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 174.2), and the product ion may be the same or shifted depending on the location of the deuterium atoms.
-
-
Data Presentation: Performance Characteristics of this compound Methods
The following tables summarize the typical validation parameters for bioanalytical methods utilizing this compound as an internal standard. These parameters are essential for the preliminary assessment of its suitability.
| Parameter | Typical Range | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%[8] |
| Upper Limit of Quantification (ULOQ) | 40 - 100 µg/mL | Precision ≤ 15%; Accuracy ± 15% |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ)[11] |
| Inter-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ)[11][12] |
| Intra-day Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ)[11] |
| Inter-day Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ)[11][12] |
| Recovery (%) | 75 - 95% | Consistent, precise, and reproducible |
| Matrix Effect | 85 - 115% | Within acceptable limits (IS-normalized matrix factor CV ≤ 15%)[8] |
| Stability Condition | Duration | Typical Result | Acceptance Criteria |
| Bench-top (Room Temperature) | 4 - 24 hours | Stable | Mean concentration within ± 15% of nominal |
| Freeze-Thaw Cycles | 3 cycles | Stable | Mean concentration within ± 15% of nominal |
| Long-term Storage (-20°C or -80°C) | 1 - 6 months | Stable | Mean concentration within ± 15% of nominal |
| Post-preparative (Autosampler) | 24 - 48 hours | Stable | Mean concentration within ± 15% of nominal |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the bioanalysis of Levetiracetam using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of levetiracetam in human plasma with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Levetiracetam-d3 for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam, a second-generation anti-epileptic drug, has garnered significant attention for its unique mechanism of action and favorable safety profile.[1] Its deuterated analog, Levetiracetam-d3, serves as a valuable tool in pre-clinical research, particularly in in vitro cell culture experiments. The substitution of three hydrogen atoms with deuterium atoms on the ethyl side chain provides a stable isotope-labeled internal standard essential for accurate quantification of Levetiracetam in biological matrices using mass spectrometry.[2][3] This technical guide provides a comprehensive overview of the applications of Levetiracetam and its deuterated form in cell culture studies, detailing experimental protocols, summarizing quantitative data, and visualizing key signaling pathways.
While this compound is primarily used as an internal standard for analytical purposes, this guide will also cover the in vitro effects of the non-deuterated parent compound, Levetiracetam, as the biological effects are considered identical. The insights gained from studying Levetiracetam in vitro are directly applicable to designing experiments where this compound is used for precise quantification.
Mechanism of Action of Levetiracetam
Levetiracetam's primary mechanism of action is distinct from traditional anti-epileptic drugs. It exerts its effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in synaptic vesicles and crucial for the regulation of neurotransmitter release.[1][4] While the precise downstream effects of this interaction are still being fully elucidated, several key consequences have been identified:
-
Modulation of Presynaptic Calcium Channels: Levetiracetam has been shown to inhibit presynaptic P/Q-type and N-type high-voltage-activated calcium channels.[1][5][6][7] This inhibition is not direct but rather a downstream consequence of its binding to SV2A, leading to a reduction in the influx of calcium ions necessary for vesicle fusion and neurotransmitter release.[1]
-
Regulation of Neurotransmitter Release: By modulating presynaptic calcium dynamics, Levetiracetam reduces the release of excitatory neurotransmitters like glutamate.[5][6][8] This effect is particularly relevant in conditions of neuronal hyperexcitability.
-
Influence on GABAergic Neurotransmission: Levetiracetam has complex effects on the GABAergic system. It can reverse the inhibition of GABAergic currents by negative allosteric modulators like zinc and β-carbolines.[9][10] Some studies suggest it can stabilize GABAA receptors upon repetitive activation in epileptic tissue.[11][12]
This compound: Properties and Applications in In Vitro Research
This compound is a stable, non-radioactive isotopologue of Levetiracetam. Its key application in in vitro research is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Levetiracetam in various biological samples, including cell lysates and culture media. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2][3]
Table 1: Physicochemical Properties of Levetiracetam and this compound
| Property | Levetiracetam | This compound |
| Molecular Formula | C8H14N2O2 | C8H11D3N2O2 |
| Molecular Weight | 170.21 g/mol | 173.23 g/mol |
| CAS Number | 102767-28-2 | 1217851-16-5 |
| Appearance | White to off-white crystalline powder | Not specified, expected to be similar to parent |
| Solubility | Soluble in water | Not specified, expected to be similar to parent |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro experiments with Levetiracetam.
Protocol 1: General Cell Culture and Treatment
This protocol outlines the basic steps for culturing common neuronal and glial cell lines and treating them with Levetiracetam.
A. Cell Line Maintenance:
-
Primary Hippocampal Neurons (Rat, Embryonic):
-
Digest the tissue with trypsin for 15 minutes at 37°C.[13]
-
Dissociate the cells by gentle trituration.[15]
-
Plate the neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.[13][15]
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
SH-SY5Y Neuroblastoma Cells:
-
Culture cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.[16][17]
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation into a neuronal phenotype, treat cells with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) in a low-serum medium.[16][18][19][20]
-
-
U87 Glioblastoma Cells:
B. Levetiracetam Treatment:
-
Prepare a stock solution of Levetiracetam (e.g., 100 mM in sterile water or PBS).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the cell cultures and replace it with the medium containing Levetiracetam.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol describes how to measure the effect of Levetiracetam on cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of Levetiracetam concentrations for the desired time period.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[25][26]
-
Add 100 µL of solubilization solution (e.g., 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7) to each well.[24]
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.[26]
-
Measure the absorbance at 570 nm using a microplate reader.[24][26]
Protocol 3: Quantification of Levetiracetam using this compound as an Internal Standard (LC-MS/MS)
This protocol outlines the use of this compound for the accurate measurement of Levetiracetam in cell lysates.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysate and determine the protein concentration.
-
To a known volume of cell lysate, add a known amount of this compound solution in a solvent like acetonitrile (this will also precipitate proteins).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water with a modifier like formic acid.
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both Levetiracetam and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of Levetiracetam to this compound.
-
Determine the concentration of Levetiracetam in the sample by comparing this ratio to a standard curve prepared with known concentrations of Levetiracetam and a fixed concentration of this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on Levetiracetam.
Table 2: Effects of Levetiracetam on Neuronal Activity and Viability
| Cell Type/Model | Endpoint Measured | Effective Concentration(s) | Observed Effect |
| Rat Hippocampal Slices | Field Potentials | 32 µM, 100 µM | Reduced the second and third population spikes and the number of repetitive population spikes.[27] |
| Human iPSC-derived Neuronal Culture | Spiking, Bursting, and Network Activity | 1 mM | Significant decrease in spiking, single-electrode bursting, and network bursting activity after 15 minutes.[28][29] |
| Rat Granule Cells (Dentate Gyrus) | Evoked Excitatory Postsynaptic Currents (EPSCs) | 100 µM | Inhibited both AMPA and NMDA receptor-mediated EPSCs by approximately 80%.[5][8] |
| Human Glioblastoma Cell Lines (T98G, U138, LN18) | Cell Growth Inhibition (in combination with Temozolomide) | 40 µg/mL | Enhanced the cytotoxic activity of Temozolomide by 32-48%. |
| OVCAR-3 (Ovarian Cancer Cell Line) | Cell Proliferation (BrdU assay) | Up to 1 mM | No significant effect on cell proliferation.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by Levetiracetam and a typical experimental workflow.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Levetiracetam inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]
- 9. The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The antiepileptic drug levetiracetam stabilizes the human epileptic GABAA receptors upon repetitive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Primary hippocampal neuron culture [bio-protocol.org]
- 16. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 17. Culturing and Differentiation of SH-SY5Y Cells [bio-protocol.org]
- 18. static.igem.org [static.igem.org]
- 19. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accegen.com [accegen.com]
- 21. encodeproject.org [encodeproject.org]
- 22. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 23. 2.2. U87 Glioblastoma Cell Line Culture and Transplantation [bio-protocol.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Inhibition of neuronal hypersynchrony in vitro differentiates levetiracetam from classical antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Real-Time Monitoring of Levetiracetam Effect on the Electrophysiology of an Heterogenous Human iPSC-Derived Neuronal Cell Culture Using Microelectrode Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Application of Levetiracetam-d3 in Preclinical Exploratory Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a second-generation anti-epileptic drug with a favorable pharmacokinetic profile and a unique mechanism of action, primarily involving the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3][4] Exploratory preclinical studies in animal models are crucial for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and metabolic fate. To ensure the accuracy and reliability of quantitative bioanalysis in these studies, stable isotope-labeled internal standards are indispensable. Levetiracetam-d3, a deuterated analog of Levetiracetam, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the parent drug and its distinct mass, allowing for precise quantification in complex biological matrices.
This technical guide provides an in-depth overview of the role and application of this compound in supporting preclinical exploratory studies of Levetiracetam in animal models. It covers detailed experimental protocols, quantitative data from representative studies, and visualizations of key processes.
Data Presentation: Pharmacokinetics of Levetiracetam in Animal Models
The following tables summarize key pharmacokinetic parameters of Levetiracetam in various preclinical species. This data is typically generated from studies employing bioanalytical methods that utilize this compound as an internal standard.
Table 1: Single-Dose Oral Pharmacokinetics of Levetiracetam in Dogs
| Parameter | Value (Mean ± SD) | Reference |
| Dose (mg/kg) | 21.7 | [5][6] |
| Cmax (µg/mL) | 32.39 ± 6.76 | [7] |
| Tmax (h) | 0.6 | [5][6] |
| AUC (h·µg/mL) | 268.52 ± 56.33 | [5][6] |
| t½ (h) | 2.87 ± 0.21 | [5][6] |
| Clearance (mL/h/kg) | 112 | [8] |
| Volume of Distribution (mL/kg) | 293 | [8] |
Table 2: Pharmacokinetics of Levetiracetam in Rats Following a Single Intraperitoneal Dose
| Parameter | Value | Reference |
| Dose | Bolus Injection | [8] |
| Brain-to-Plasma Ratio | 0.54 to 1.4 | [8] |
| Clearance (mL/h/kg) | 112 | [8] |
| Volume of Distribution (mL/kg) | 293 | [8] |
Experimental Protocols
Animal Model and Dosing Regimen for Pharmacokinetic Studies
A representative experimental protocol for a pharmacokinetic study of Levetiracetam in a rat model is described below. This type of study is fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Objective: To characterize the pharmacokinetic profile of Levetiracetam in Sprague-Dawley rats following a single intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Levetiracetam solution for injection
-
This compound (for internal standard)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Homogenizer for tissue samples (optional)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) dose of Levetiracetam (e.g., 20 mg/kg) to each rat.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Levetiracetam concentration using a validated LC-MS/MS method with this compound as the internal standard.
Bioanalytical Method for Levetiracetam Quantification using LC-MS/MS
The following is a typical protocol for the quantification of Levetiracetam in plasma samples using LC-MS/MS with this compound as an internal standard.
Objective: To accurately quantify Levetiracetam concentrations in rat plasma.
Materials:
-
Rat plasma samples
-
Levetiracetam and this compound analytical standards
-
Acetonitrile (ACN)
-
Formic acid
-
High-purity water
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing a known concentration of this compound (internal standard).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject an aliquot of the supernatant onto the C18 column.
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Levetiracetam and this compound from other plasma components.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for Levetiracetam and this compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Levetiracetam to this compound against the concentration of Levetiracetam standards.
-
Determine the concentration of Levetiracetam in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Levetiracetam's Proposed Mechanism of Action at the Synapse
Caption: Levetiracetam binds to SV2A, modulating neurotransmitter release.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Metabolic Pathway of Levetiracetam
Caption: Primary metabolic pathway of Levetiracetam.
Conclusion
This compound is a critical tool in the preclinical development of Levetiracetam, enabling robust and accurate bioanalytical method development for pharmacokinetic and metabolism studies in animal models. The use of such stable isotope-labeled internal standards is fundamental to generating high-quality data that informs our understanding of a drug's behavior in biological systems. This guide provides a foundational understanding of the application of this compound and presents standardized protocols and data that are central to exploratory preclinical research. The methodologies and data presented herein are intended to assist researchers, scientists, and drug development professionals in the design and execution of their own preclinical studies of Levetiracetam and other novel therapeutics.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levetiracetam Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Levetiracetam-d3 in Organic Solvents: A Technical Guide
This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data on Levetiracetam's solubility in various organic solvents, experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility of Levetiracetam
The solubility of Levetiracetam has been documented in a range of organic solvents. The data presented below has been compiled from various sources to provide a comparative overview.
General Solubility Data
The following table summarizes the qualitative and quantitative solubility of Levetiracetam in several common organic and aqueous solvents.
| Solvent | Solubility Description | Quantitative Solubility ( g/100 mL) | Quantitative Solubility (mg/mL) |
| Water | Very soluble | 104.0 | 1040 |
| Chloroform | Freely soluble | 65.3 | 653 |
| Methanol | Freely soluble | 53.6 | 536 |
| Ethanol | Soluble | 16.5 | 165 |
| Acetonitrile | Sparingly soluble | 5.7 | 57 |
| n-Hexane | Practically insoluble | - | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | ~20 |
| Dimethylformamide (DMF) | Soluble | - | ~20 |
| PBS (pH 7.2) | Soluble | - | ~10 |
Data compiled from multiple sources[1][2][3][4][5]. Note that some values are approximations.
Mole Fraction Solubility of Levetiracetam at Various Temperatures
A detailed study employing a static gravimetric method has determined the mole fraction solubility of Levetiracetam in ten different organic solvents across a temperature range of 283.15 K to 323.15 K. This data is invaluable for understanding the thermodynamic properties of Levetiracetam's dissolution.
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.2105 | 0.2281 | 0.2471 | 0.2677 | 0.2901 | 0.3144 | 0.3408 | 0.3888 | 0.4131 |
| Ethanol | 0.1856 | 0.2011 | 0.2178 | 0.2359 | 0.2555 | 0.2768 | 0.2999 | 0.3391 | 0.3614 |
| n-Propanol | 0.1724 | 0.1868 | 0.2024 | 0.2193 | 0.2376 | 0.2575 | 0.2791 | 0.3133 | 0.3341 |
| Isopropanol | 0.1419 | 0.1539 | 0.1668 | 0.1808 | 0.1961 | 0.2127 | 0.2309 | 0.2574 | 0.2746 |
| Acetone | 0.8981 | 0.9736 | 1.055 | 1.143 | 1.238 | 1.341 | 1.453 | 1.630 | 1.739 |
| Acetonitrile | 0.2781 | 0.3015 | 0.3268 | 0.3541 | 0.3836 | 0.4154 | 0.4498 | 0.5048 | 0.5385 |
| Ethyl Acetate | 0.8106 | 0.8788 | 0.9526 | 1.033 | 1.120 | 1.214 | 1.316 | 1.471 | 1.569 |
| 1,4-Dioxane | 1.443 | 1.564 | 1.696 | 1.838 | 1.993 | 2.161 | 2.343 | 2.619 | 2.794 |
| Toluene | 0.1508 | 0.1635 | 0.1772 | 0.1921 | 0.2082 | 0.2257 | 0.2448 | 0.2737 | 0.2920 |
| Cyclohexane | 0.01233 | 0.01337 | 0.01449 | 0.01571 | 0.01703 | 0.01846 | 0.01999 | 0.02238 | 0.02388 |
Values are presented as mole fraction solubility (102 x₁). Data extracted from a study on the solid-liquid equilibrium of Levetiracetam.
Experimental Protocols
The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The "shake-flask" method followed by gravimetric or chromatographic analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
General Protocol for Solubility Determination by the Static Gravimetric Method
This protocol outlines the general steps for determining the solubility of a solid compound in an organic solvent.
Materials:
-
Levetiracetam (or Levetiracetam-d3)
-
Selected organic solvent (e.g., methanol, ethanol, acetonitrile)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Drying oven
Procedure:
-
Preparation: An excess amount of the solid solute (Levetiracetam) is added to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature-controlled environment to allow the excess solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.
-
Analysis (Gravimetric):
-
A pre-weighed, clean, and dry evaporating dish is used.
-
A known volume or mass of the clear, saturated solution is transferred to the evaporating dish.
-
The solvent is evaporated from the dish at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas.
-
The dish containing the non-volatile solute residue is then dried to a constant weight in a drying oven.
-
-
Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the solvent used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of a compound.
Caption: Workflow for Solubility Determination.
References
Methodological & Application
Application Note: Therapeutic Drug Monitoring of Levetiracetam Using Levetiracetam-d3 as an Internal Standard by LC-MS/MS
AN-TDM-001
Introduction
Levetiracetam is a widely prescribed second-generation antiepileptic drug (AED) for the treatment of partial-onset seizures.[1] Therapeutic Drug Monitoring (TDM) of Levetiracetam is crucial in certain clinical scenarios to optimize dosing regimens, ensure efficacy, and minimize toxicity, particularly in patients with renal impairment or those on polytherapy.[2] This application note describes a robust, sensitive, and specific method for the quantification of Levetiracetam in human plasma/serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Levetiracetam-d3 as the stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation and matrix effects, thus ensuring high accuracy and precision.
Principle
The method involves a simple protein precipitation step to extract Levetiracetam and the internal standard (this compound) from the plasma or serum matrix. The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Levetiracetam and this compound.
Below is a conceptual workflow for the therapeutic drug monitoring of Levetiracetam.
Experimental Protocols
1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade formic acid
-
Ultrapure water
-
Drug-free human plasma/serum
2. Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system (e.g., Shimadzu, Waters, Agilent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX, Waters, Thermo Scientific) equipped with an electrospray ionization (ESI) source.[1][3]
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Levetiracetam and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Levetiracetam stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 5 µg/mL).[2]
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Levetiracetam working standard solutions into drug-free human plasma/serum to prepare calibration standards covering the desired analytical range (e.g., 0.1 to 50 µg/mL).[2][4] Prepare QC samples at low, medium, and high concentrations in the same manner.[5]
4. Sample Preparation Protocol (Protein Precipitation)
The protein precipitation method is a simple and rapid technique for sample preparation.[4][6]
Protocol Steps:
-
Pipette a small volume (e.g., 10-100 µL) of plasma/serum, calibrator, or QC sample into a microcentrifuge tube.[1][4]
-
Add 3 parts of cold acetonitrile containing the this compound internal standard. For example, add 150 µL of the IS solution to 50 µL of the sample.[1]
-
Vortex the mixture thoroughly for approximately 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 9,660 x g for 5 minutes) to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.[1]
5. LC-MS/MS Method Parameters
The following tables summarize typical starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Typical Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution may be used. |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 5 - 10 µL |
| Run Time | 2 - 5 minutes[7] |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Levetiracetam) | m/z 171.0 → 126.0[3][8] |
| MRM Transition (this compound) | m/z 174.1 → 129.1 (or similar, e.g., 177.1 → 132.1 for d6)[3] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | ~100 ms |
The relationship between the analyte and its stable isotope-labeled internal standard is crucial for accurate quantification.
References
- 1. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Implementation and Validation of an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Levetiracetam and Lamotrigine in Serum Specimens [jlmqa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Sample Preparation Protocol for the Quantification of Levetiracetam in Human Plasma using Levetiracetam-d3 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Levetiracetam.
Introduction: Levetiracetam is a widely prescribed second-generation antiepileptic drug (AED) used for various seizure types.[1][2] Accurate quantification of Levetiracetam in biological matrices like plasma or serum is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies.[3][4] This application note details a simple, rapid, and reliable protein precipitation method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Levetiracetam-d3 ([²H₆]-levetiracetam), ensures high accuracy and precision by compensating for matrix effects and variability during sample processing and injection.[5]
Quantitative Data Summary
Several methods exist for Levetiracetam sample preparation, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7][8] Protein precipitation is often preferred due to its simplicity, speed, and high recovery rates.[5][6][9] The following table summarizes the performance of various published methods.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Dichloromethane) | Solid-Phase Extraction (Oasis HLB) |
| Typical Sample Volume | 10 - 50 µL[5][10] | 500 µL[6] | 500 µL |
| Recovery | >97%[6][9] | ~90%[7][8] | 3 - 60%[7][9] |
| Linearity Range | 0.1 - 100 µg/mL[5][10] | 2.8 - 220 µg/mL[7][8] | 2 - 100 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL[5][10] | 2.8 µg/mL[7][8] | 33 ng/mL[6] |
| Advantages | Simple, fast, low solvent use, high recovery[5][6] | Clean extracts[7][8] | High selectivity, clean extracts[11] |
| Disadvantages | Potential for matrix effects, sample dilution[1][12] | More complex, time-consuming, higher solvent use[6] | Most complex, time-consuming, variable recovery[6][7][9] |
Detailed Experimental Protocol: Protein Precipitation
This protocol describes a robust method for the extraction of Levetiracetam from human plasma using protein precipitation with acetonitrile, incorporating this compound as an internal standard (ISTD).
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Levetiracetam reference standard
-
This compound (Internal Standard, ISTD)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade (for stock solutions)
-
Deionized water
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
2. Preparation of Stock and Working Solutions:
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking appropriate volumes of the Levetiracetam stock solution into blank human plasma. The concentration range should cover the expected therapeutic range (typically 5-46 µg/mL).[13]
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the ISTD stock solution with acetonitrile. The final concentration should be optimized based on the mass spectrometer's response.
3. Sample Preparation Procedure:
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into the corresponding labeled tube.[10]
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This provides a 3:1 ratio of precipitation solvent to sample.[10]
-
Vortex mix each tube vigorously for 30-60 seconds to ensure complete protein precipitation.[3][10]
-
Centrifuge the tubes at high speed (e.g., 12,000 - 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3][10]
-
Carefully transfer a portion of the clear supernatant (e.g., 100 µL) into an autosampler vial.
-
Optionally, dilute the supernatant with water or mobile phase starting condition (e.g., 1:4) to reduce potential matrix effects and improve chromatographic peak shape.[10]
-
Inject the final solution into the LC-MS/MS system for analysis.
Experimental Workflow Diagram
Caption: Workflow for Levetiracetam extraction from plasma.
References
- 1. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.unifesp.br [repositorio.unifesp.br]
- 3. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Solid Phase Extraction Method for Levetiracetam Using a Deuterated Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed solid phase extraction (SPE) protocol for the quantification of Levetiracetam in human plasma using a deuterated internal standard. This method is suitable for bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Accurate and reliable quantification of Levetiracetam in biological matrices is crucial for clinical and research purposes. Solid phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy. The use of a deuterated internal standard, such as Levetiracetam-d6, is the gold standard for quantitative mass spectrometry-based assays as it effectively compensates for matrix effects and variations in instrument response.
This application note details a robust SPE method using a polymer-based, hydrophilic-lipophilic balanced (HLB) cartridge, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the solid phase extraction of Levetiracetam from human plasma is depicted in the following diagram.
Figure 1: Experimental workflow for the SPE of Levetiracetam.
Experimental Protocols
Materials and Reagents
-
Levetiracetam analytical standard
-
Levetiracetam-d6 (deuterated internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction Cartridges: Polymer-based, hydrophilic-lipophilic balanced (HLB), e.g., Waters Oasis HLB, 1cc, 30 mg.
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Protocol
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Levetiracetam and Levetiracetam-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Levetiracetam-d6 stock solution.
-
-
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the working internal standard solution (Levetiracetam-d6).
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 10 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Solid Phase Extraction:
-
Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
-
Final Processing and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE-LC-MS/MS method for Levetiracetam, compiled from various validated bioanalytical methods.
| Parameter | Result | Reference |
| Recovery | ||
| Levetiracetam | 79.95% - >90% | [1][2] |
| Internal Standard (IS) | 89.02% | [1] |
| Linearity Range | 0.5 - 50 µg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9971 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.50 µg/mL | [1][2] |
| Precision (RSD%) | ||
| Intra-assay | < 6.33% | [1] |
| Inter-assay | < 6.82% | [1] |
| Accuracy | ||
| Intra-assay | 81.60% - 104.09% | [1] |
| Inter-assay | 80.20% - 112.70% | [1] |
| Matrix Effect | No significant matrix effect observed | [1] |
Signaling Pathways and Logical Relationships
The logical relationship between the sample preparation steps and the final analysis is crucial for obtaining reliable results. The following diagram illustrates this relationship, emphasizing the removal of interferences and the isolation of the target analyte.
Figure 2: Logical flow of the SPE process for Levetiracetam analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid phase extraction of Levetiracetam from human plasma using a deuterated internal standard. The method is shown to be robust, with high recovery, good linearity, and acceptable precision and accuracy, making it well-suited for a variety of research and clinical applications. The use of a polymeric, hydrophilic-lipophilic balanced SPE sorbent ensures effective cleanup and reliable quantification by LC-MS/MS.
References
Application Note and Protocol: High-Throughput Quantification of Levetiracetam and Levetiracetam-d3 in Human Plasma via Protein Precipitation and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the rapid and reliable quantification of Levetiracetam and its deuterated internal standard, Levetiracetam-d3, in human plasma. The methodology centers on a straightforward protein precipitation technique, which offers a balance of simplicity, speed, and efficiency, making it highly suitable for high-throughput bioanalytical workflows. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ensures high sensitivity and selectivity. This document outlines the complete experimental workflow, from sample preparation to data analysis, and presents key validation parameters in a clear, tabular format for easy reference.
Introduction
Levetiracetam is a widely prescribed second-generation anti-epileptic drug utilized for the management of various seizure types. Its therapeutic efficacy is attributed to its unique mechanism of action, which involves binding to the synaptic vesicle protein 2A (SV2A).[1][2] Accurate monitoring of Levetiracetam plasma concentrations is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Protein precipitation is a commonly employed sample preparation technique in bioanalysis due to its simplicity and speed.[3] This method effectively removes the majority of plasma proteins, which can interfere with downstream analytical techniques like LC-MS/MS. This protocol details a validated protein precipitation method using acetonitrile for the extraction of Levetiracetam and its internal standard, this compound, from human plasma.
Experimental Workflow
The overall experimental workflow for the quantification of Levetiracetam and this compound in human plasma is depicted below.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for Levetiracetam analysis.[4][5]
1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
2. Preparation of Stock and Working Solutions
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levetiracetam reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Levetiracetam Working Solutions: Prepare a series of working solutions by serially diluting the Levetiracetam stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile to the desired concentration. This solution will also serve as the protein precipitation agent.
3. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 450 µL of the this compound working solution (in acetonitrile) to each tube.[5]
-
Vortex mix the samples for approximately 20-30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the tubes at high speed (e.g., 15,900 x g) for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 400 µL of ultrapure water.[5]
-
Vortex mix the diluted samples briefly. The samples are now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be adapted and optimized for the available instrumentation.
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)[5] |
| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileIsocratic elution with a suitable ratio (e.g., 40:60 v/v of A:B) has been shown to be effective.[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 10 µL[5] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Levetiracetam: m/z 171.1 > 154.1this compound: To be determined based on the specific deuteration pattern (typically +3 Da from the parent ion) |
5. Data Analysis and Quantification
-
Peak areas of Levetiracetam and this compound are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (Levetiracetam/Levetiracetam-d3) against the nominal concentration of the calibration standards.
-
A linear regression model is typically applied to the calibration curve.
-
The concentration of Levetiracetam in the unknown samples is determined from the calibration curve using their measured peak area ratios.
Method Validation Summary
The protein precipitation method for Levetiracetam has been extensively validated in numerous studies. The following table summarizes typical performance characteristics.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL in plasma[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[5] |
| Recovery | Consistently high, often between 97.1% and 100.4% for Levetiracetam.[6] The recovery of the internal standard is also expected to be consistent. |
| Matrix Effect | Minimal and consistent across different plasma sources.[5] |
| Intra- and Inter-day Precision | Typically < 10% (as %CV or %RSD).[5] |
| Intra- and Inter-day Accuracy | Typically within ±10% of the nominal concentration.[5] |
| Stability | Levetiracetam is generally stable under various storage and processing conditions.[5] |
Discussion
The protein precipitation protocol presented here offers a simple, rapid, and robust method for the quantification of Levetiracetam in human plasma. The use of acetonitrile as the precipitation solvent is effective in removing a significant portion of plasma proteins while ensuring high recovery of the analyte and internal standard.[4][7] This method requires a small plasma volume, making it suitable for studies with limited sample availability.[5] The subsequent dilution of the supernatant helps to minimize potential matrix effects in the LC-MS/MS analysis. The validation data from various studies demonstrate that this method is accurate, precise, and reliable for routine bioanalytical applications.
Conclusion
This application note provides a comprehensive and detailed protocol for the protein precipitation-based extraction and subsequent LC-MS/MS quantification of Levetiracetam and its deuterated internal standard, this compound, in human plasma. The methodology is well-suited for high-throughput analysis in clinical and research settings, enabling efficient and accurate therapeutic drug monitoring and pharmacokinetic evaluations.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems [mdpi.com]
- 3. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma [mdpi.com]
Application Note: Quantification of Levetiracetam in Cerebrospinal Fluid using a Stable Isotope Dilution LC-MS/MS Assay
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the management of various seizure types.[1] It possesses a favorable pharmacokinetic profile, including rapid absorption and minimal protein binding.[2] Monitoring its concentration in cerebrospinal fluid (CSF) is of significant interest in clinical and research settings to understand its central nervous system pharmacokinetics and to correlate drug levels with therapeutic and adverse effects. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levetiracetam in human cerebrospinal fluid. The use of a stable isotope-labeled internal standard, Levetiracetam-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method is suitable for therapeutic drug monitoring and pharmacokinetic studies.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Levetiracetam (analytical standard), this compound (internal standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Matrix: Drug-free human cerebrospinal fluid (CSF)
2. Stock and Working Solutions Preparation
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation
The sample preparation is based on a simple protein precipitation method, which is effective for the low-protein CSF matrix.[3][4]
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown CSF samples.
-
Pipette 50 µL of the respective standard, QC, or CSF sample into the labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to LC-MS vials for analysis.
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard LC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions for Levetiracetam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Levetiracetam | 171.1 | 126.1 |
| This compound | 174.1 | 129.1 |
Note: The MRM transition for Levetiracetam is well-documented.[1][4] The transition for this compound is inferred based on the mass shift of the parent compound.
Data Presentation
Table 4: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Levetiracetam | 10 - 5000 | y = 0.0025x + 0.0015 | > 0.995 |
Table 5: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 10 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| Low QC | 30 | 98 - 102 | < 5 | 97 - 103 | < 6 |
| Mid QC | 500 | 99 - 101 | < 4 | 98 - 102 | < 5 |
| High QC | 4000 | 97 - 103 | < 5 | 96 - 104 | < 6 |
Note: The quantitative data presented are representative and based on typical performance of similar bioanalytical methods for Levetiracetam in other matrices.[1][5] Actual results may vary and should be established during in-house method validation.
Visualizations
Caption: Experimental workflow for Levetiracetam quantification in CSF.
References
- 1. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Levetiracetam-d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a widely used second-generation anti-epileptic drug for treating partial-onset, myoclonic, and primary generalized tonic-clonic seizures in both adults and children.[1][2] Establishing appropriate dosing regimens in pediatric populations is a critical challenge due to the dynamic physiological changes that occur during childhood, which significantly impact drug pharmacokinetics.[3][4] Factors such as age and co-medications can influence the clearance of Levetiracetam in children.[1] Pediatric pharmacokinetic (PK) studies are therefore essential to ensure safe and effective dosing. Levetiracetam-d3, a stable isotope-labeled form of Levetiracetam, serves as an ideal internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Levetiracetam in biological matrices. Its use is pivotal for obtaining high-quality pharmacokinetic data in the pediatric population.
The Role of this compound in Bioanalysis
In quantitative bioanalysis, an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.
This compound is an excellent internal standard for Levetiracetam quantification for the following reasons:
-
Similar Physicochemical Properties: Being a deuterated analog, this compound has nearly identical chemical and physical properties to Levetiracetam. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
-
Mass Differentiation: The deuterium atoms in this compound give it a different mass-to-charge ratio (m/z) from Levetiracetam. This allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.
-
Minimal Isotopic Interference: The mass difference of 3 Da (Daltons) minimizes the potential for isotopic interference from the natural abundance of isotopes in Levetiracetam.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based bioanalysis, leading to robust and reliable data crucial for pharmacokinetic modeling and dose adjustments in vulnerable populations such as children.
Pediatric Pharmacokinetic Data for Levetiracetam
Pharmacokinetic parameters of Levetiracetam differ between children and adults, necessitating specific pediatric studies. The apparent body clearance of Levetiracetam is approximately 30-40% higher in children than in adults.[4]
| Parameter | Children (6-12 years) | Adults |
| Half-life (t½) | 6.0 ± 1.1 hours | 6-8 hours |
| Apparent Body Clearance | 1.43 ± 0.36 mL/min/kg | ~0.96 mL/min/kg |
| Normalized Cmax (for 1 mg/kg dose) | 1.33 ± 0.35 µg/mL | 1.38 ± 0.05 µg/mL |
| Normalized AUC (for 1 mg/kg dose) | 12.4 ± 3.5 µg·h/mL | 11.48 ± 0.63 µg·h/mL |
| Data compiled from Pellock et al. (2001)[4] |
Experimental Protocols
Pediatric Pharmacokinetic Study Design
A typical pediatric pharmacokinetic study for Levetiracetam involves the following steps:
Caption: Workflow of a pediatric pharmacokinetic study.
Protocol:
-
Patient Recruitment: Recruit a cohort of pediatric patients prescribed Levetiracetam as part of their standard care. Obtain informed consent from parents or legal guardians.
-
Drug Administration: Administer a single oral dose of Levetiracetam (e.g., 20 mg/kg) to the children.[4]
-
Blood Sampling: Collect sparse blood samples (e.g., 1-2 mL) at predetermined time points post-dose. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Levetiracetam in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) using population pharmacokinetic modeling software.
Bioanalytical Method for Levetiracetam Quantification in Pediatric Plasma
This protocol describes a representative LC-MS/MS method for the quantification of Levetiracetam in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample cleanup.
Caption: Bioanalytical workflow for Levetiracetam quantification.
Materials and Reagents:
-
Levetiracetam reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Levetiracetam and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Levetiracetam by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 ACN:water).
-
Prepare a working solution of this compound (e.g., 1 µg/mL) in ACN. This will be the protein precipitation and internal standard spiking solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown pediatric sample), add 150 µL of the this compound working solution in ACN.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with ultrapure water (e.g., 1:1 v/v) if necessary to reduce the organic content of the injected sample.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
LC Method Parameters (Representative):
-
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a short gradient elution |
| Column Temperature | 40°C |
| Parameter | Levetiracetam | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 171.1 | 174.1 |
| Product Ion (m/z) | 126.1 | 129.1 |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
-
Data Analysis and Quantification:
-
Integrate the peak areas for Levetiracetam and this compound.
-
Calculate the peak area ratio (Levetiracetam peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.
-
Use the calibration curve to determine the concentration of Levetiracetam in the unknown pediatric samples.
-
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for the accurate and precise quantification of Levetiracetam in pediatric plasma samples. This enables the generation of high-quality pharmacokinetic data, which is fundamental for understanding the drug's disposition in children and for establishing safe and effective dosing guidelines. The protocols outlined in this document provide a framework for conducting such studies, ultimately contributing to the improved therapeutic management of epilepsy in the pediatric population.
References
- 1. Frontiers | Clinical Pharmacology and Pharmacokinetics of Levetiracetam [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. Levetiracetam Clinical Pharmacokinetic Monitoring in Pediatric Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of levetiracetam in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Analysis of Levetiracetam using Levetiracetam-d3
Introduction
Levetiracetam is a widely prescribed second-generation anti-epileptic drug utilized for various seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[1] Its unique mechanism of action, primarily involving the binding to synaptic vesicle glycoprotein 2A (SV2A), distinguishes it from other anti-convulsants.[2][3][4] This interaction is believed to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.[2] Therapeutic drug monitoring (TDM) of Levetiracetam is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects. In the context of drug development and clinical pharmacokinetics, high-throughput bioanalytical methods are essential for processing large numbers of samples efficiently and accurately.
Levetiracetam-d3, a deuterated analog of Levetiracetam, serves as an ideal internal standard (IS) for quantitative assays due to its similar physicochemical properties and chromatographic behavior to the parent drug, while being distinguishable by mass spectrometry. This document provides detailed application notes and protocols for a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levetiracetam in biological matrices, primarily human plasma.
Mechanism of Action of Levetiracetam
Levetiracetam's primary mechanism of action involves its specific binding to the synaptic vesicle glycoprotein 2A (SV2A).[2][3][4] SV2A is a transmembrane protein found in synaptic vesicles and is thought to play a role in synaptic vesicle exocytosis and the modulation of synaptic transmission.[5] By binding to SV2A, Levetiracetam is believed to reduce the release of excitatory neurotransmitters like glutamate.[2][3] Additionally, some studies suggest other potential mechanisms, including the inhibition of N-type calcium channels and modulation of GABAergic neurotransmission, which may contribute to its overall anticonvulsant effect.[2][5]
High-Throughput Quantification of Levetiracetam using LC-MS/MS
This protocol outlines a robust and sensitive method for the determination of Levetiracetam in human plasma, suitable for high-throughput analysis. The use of this compound as an internal standard ensures high accuracy and precision.
Experimental Workflow
The general workflow for the high-throughput analysis of Levetiracetam involves sample preparation, chromatographic separation, and mass spectrometric detection. Protein precipitation is a common and rapid sample preparation technique for this purpose.
Detailed Experimental Protocol
1. Materials and Reagents
-
Levetiracetam (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levetiracetam and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Levetiracetam stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[6]
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of the internal standard working solution (in acetonitrile) to each tube.[6]
-
Vortex mix for 20 seconds to precipitate proteins.
-
Centrifuge at 15,900 x g for 5 minutes.[6]
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube containing 400 µL of ultrapure water.[6]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent Zorbax SB-C18 (2.1 mm x 100 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic elution with 40:60 (v/v) A:B[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 35°C[6] |
| Injection Volume | 10 µL[6] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Levetiracetam: m/z 171 > 126this compound: (Varies based on deuteration pattern, e.g., m/z 174 > 129) |
| Run Time | Approximately 2 minutes[6][7] |
Data Presentation
Table 1: Performance Characteristics of the LC-MS/MS Method
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [7] |
| 0.1 - 80 µg/mL | ||
| Correlation Coefficient (r) | ≥ 0.9971 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [7] |
| Intra-assay Precision (%CV) | 6.33% at LLOQ | [7] |
| Inter-assay Precision (%CV) | 6.82% at LLOQ | [7] |
| Intra-assay Accuracy | 81.60% - 104.09% | [7] |
| Inter-assay Accuracy | 80.20% - 112.70% | [7] |
| Recovery (Levetiracetam) | 79.95% | [7] |
| Recovery (Internal Standard) | 89.02% | [7] |
Alternative High-Throughput Method: Homogeneous Enzyme Immunoassay
For clinical settings requiring rapid turnaround times, a homogeneous enzyme immunoassay is a viable high-throughput alternative to LC-MS/MS.[8] The ARK Levetiracetam Assay, for example, is a competitive immunoassay that can be performed on automated clinical chemistry analyzers.[9]
Principle: The assay is based on the competition between Levetiracetam in the sample and Levetiracetam labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody.[8][9] The enzyme activity is directly proportional to the concentration of Levetiracetam in the sample.[9]
Table 2: Performance of the ARK Levetiracetam Immunoassay
| Parameter | Result | Reference |
| Assay Range | 2.0 - 100.0 µg/mL | [9] |
| Limit of Quantification (LoQ) | 2.0 µg/mL | [9] |
| Intra-assay Precision (%CV) | < 4% | [10] |
| Inter-assay Precision (%CV) | < 7% | [10] |
Conclusion
The LC-MS/MS method detailed herein, utilizing this compound as an internal standard, provides a robust, sensitive, and high-throughput solution for the quantification of Levetiracetam in plasma. This method is well-suited for pharmacokinetic studies in drug development and therapeutic drug monitoring. For clinical applications demanding faster turnaround, automated immunoassays offer a reliable alternative. The choice of method will depend on the specific requirements for sensitivity, specificity, and sample throughput.
References
- 1. Levetiracetam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ark-tdm.com [ark-tdm.com]
- 10. Validation of an Automated Assay for Levetiracetam (Keppra) on Vitros 5600 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Analysis of Antiepileptic Drugs Using Levetiracetam-d3 as an Internal Standard
Introduction
Therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs) is crucial for optimizing treatment efficacy and minimizing toxicity, given their narrow therapeutic indices and high inter-individual pharmacokinetic variability.[1][2] The co-administration of multiple AEDs is a common clinical practice, necessitating analytical methods capable of simultaneously quantifying several drugs in biological matrices.[1][2] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of a panel of commonly prescribed antiepileptic drugs in human plasma. The method employs Levetiracetam-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate and precise quantification. The simple protein precipitation-based sample preparation and rapid chromatographic runtime of under 6 minutes make this method highly suitable for high-throughput clinical research and TDM.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Reference standards of Levetiracetam, Lamotrigine, Carbamazepine, Phenytoin, Phenobarbital, Topiramate, Zonisamide, Lacosamide, and their respective stable isotope-labeled internal standards, including this compound, were obtained from a certified supplier.
-
Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ammonium acetate (LC-MS grade) were used. Water was purified using a Milli-Q system.
-
Biological Matrix: Drug-free human plasma was sourced from a certified vendor.
Instrumentation
A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation:
-
To 50 µL of plasma sample, add 100 µL of the internal standard working solution (containing this compound in methanol).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dilute the supernatant with water as needed.
-
Inject 1-5 µL of the final extract into the UPLC-MS/MS system.
UPLC Conditions
The chromatographic separation was achieved on a C18 reversed-phase column with the following parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium acetate in Water[3] |
| Mobile Phase B | 0.1% Formic acid and 10 mM Ammonium acetate in Methanol[3] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 1 µL[3] |
| Column Temperature | 40 °C[3] |
| Total Run Time | 5.0 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
MS/MS Conditions
The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The specific precursor and product ion transitions for each analyte and the internal standard were optimized for maximum sensitivity and are detailed in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Levetiracetam | 171.1 | 126.1 | ESI+ |
| This compound (IS) | 174.1 | 129.1 | ESI+ |
| Lamotrigine | 256.0 | 211.0 | ESI+ |
| Carbamazepine | 237.1 | 194.1 | ESI+ |
| Phenytoin | 253.1 | 182.1 | ESI+ |
| Phenobarbital | 231.1 | 188.1 | ESI- |
| Topiramate | 338.1 | 78.0 | ESI- |
| Zonisamide | 213.0 | 132.0 | ESI+ |
| Lacosamide | 251.1 | 91.1 | ESI+ |
MS Source and Gas Parameters:
| Parameter | Value |
| Capillary Voltage | 3.5 kV (ESI+), 0.8 kV (ESI-) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 100 L/hr |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the simultaneous quantification of multiple antiepileptic drugs. The use of this compound as an internal standard compensated for matrix effects and variations in sample processing, ensuring high accuracy and precision. The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).
Quantitative Performance Summary:
| Analyte | Linearity Range (µg/mL) | r² | LOQ (µg/mL) |
| Levetiracetam | 0.75 - 130 | >0.99 | 13.20[5] |
| Lamotrigine | 0.75 - 130 | >0.99 | 1.30[5] |
| Carbamazepine | 0.75 - 130 | >0.99 | 0.62[5] |
| Phenytoin | 0.75 - 130 | >0.99 | - |
| Phenobarbital | 0.75 - 130 | >0.99 | - |
| Topiramate | 0.75 - 130 | >0.99 | 1.26[5] |
| Zonisamide | 0.75 - 130 | >0.99 | 1.59[5] |
| Lacosamide | 0.75 - 130 | >0.99 | 1.09[5] |
The intra- and inter-day precision and accuracy were within ±15%, which is in accordance with regulatory guidelines for bioanalytical method validation.[4]
Visualizations
References
- 1. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of 22 antiepileptic drugs by ultra-performance liquid chromatography coupled with tandem mass spectrometry applicable to routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in Levetiracetam-d3 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Levetiracetam-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound LC-MS/MS analysis, components of biological matrices like plasma or serum (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound and its internal standard.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A2: The most common and often simplest method for preparing plasma or serum samples for Levetiracetam analysis is protein precipitation (PP) .[4] While effective at removing proteins, it may not remove other matrix components like phospholipids, which are a major cause of ion suppression.[2][5] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts and further reduce matrix effects.[1][4][5] The choice of technique often depends on the required sensitivity and the complexity of the matrix. For many applications, a well-optimized protein precipitation method is sufficient.[6][7]
Q3: How can chromatographic conditions be optimized to reduce matrix effects?
A3: Optimizing chromatographic separation is a key strategy to minimize matrix effects by separating this compound from interfering matrix components.[1] This can be achieved by:
-
Column Selection: Reversed-phase columns, such as C18 and C8, are commonly used for Levetiracetam analysis.[6][8][9]
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile, methanol) and aqueous phase (e.g., water with additives like formic acid or ammonium acetate) can improve separation.[6][7][9]
-
Gradient Elution: Employing a gradient elution can help to resolve the analyte from early-eluting matrix components.[1]
Q4: Why is a stable isotope-labeled internal standard like this compound important?
A4: A stable isotope-labeled internal standard (SIL-IS), such as Levetiracetam-d6, is highly recommended because it has nearly identical chemical and physical properties to the analyte (Levetiracetam).[2] This means it will co-elute with the analyte and experience similar degrees of matrix effects (ion suppression or enhancement).[1][2] By using the ratio of the analyte signal to the IS signal for quantification, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression/Enhancement | Co-elution of matrix components (e.g., phospholipids) with the analyte.[2][10] | * Improve Sample Preparation: Switch from protein precipitation to LLE or SPE for a cleaner sample extract.[1] * Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from the suppression zone.[10] * Dilute the Sample: A high dilution of the sample extract can reduce the concentration of interfering matrix components.[8] |
| Poor Peak Shape (Tailing or Fronting) | * Interaction of the analyte with active sites on the column or metal surfaces.[11] * Inappropriate mobile phase pH. * Column contamination or degradation.[12] | * Use a Metal-Free or PEEK-Lined Column: This can prevent interactions with metal components of the HPLC system.[11] * Adjust Mobile Phase pH: Ensure the pH is appropriate for the analyte's pKa. * Wash or Replace the Column: Flush the column with a strong solvent or replace it if it's old or contaminated.[12] |
| Low Recovery | * Inefficient extraction during sample preparation. * Analyte degradation. | * Optimize Extraction Method: Adjust the solvent type, pH, or mixing time for LLE or SPE. For protein precipitation, ensure complete precipitation.[13] * Investigate Analyte Stability: Perform stability experiments under various conditions (e.g., freeze-thaw, benchtop) to ensure the analyte is not degrading during processing.[6] |
| High Background Noise | * Contaminated mobile phase or LC system.[12] * Insufficiently selective MS/MS transition. | * Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade.[12] * Clean the LC System: Flush the system to remove any contaminants. * Optimize MS/MS Parameters: Select a more specific precursor-to-product ion transition for this compound.[14] |
| Retention Time Shifts | * Changes in mobile phase composition. * Column aging or temperature fluctuations.[12] * Air bubbles in the pump.[12] | * Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. * Use a Column Oven: Maintain a constant column temperature. * Degas Mobile Phase: Properly degas solvents before use. |
Experimental Protocols
Protein Precipitation (PP)
This is a simple and rapid method for sample preparation.[4][6]
-
Reagents: Acetonitrile (ACN) containing the internal standard (Levetiracetam-d6).
-
Procedure:
-
To 50 µL of plasma or serum sample, add 450 µL of cold ACN containing the internal standard.[6]
-
Vortex the mixture for 20-30 seconds to precipitate the proteins.[6]
-
Centrifuge at high speed (e.g., 15,900 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or further diluted before injection into the LC-MS/MS system.[6]
-
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
-
Reagents: Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
-
Procedure:
-
To 100 µL of plasma or serum sample, add the internal standard.
-
Add 1 mL of the extraction solvent.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE)
SPE offers high selectivity and can significantly reduce matrix effects.[15]
-
Materials: SPE cartridges (e.g., C18 or a mixed-mode cation exchange).
-
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.
-
Loading: Load the pre-treated sample (plasma/serum with internal standard) onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.
-
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Levetiracetam Analysis
| Technique | Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages | Reference |
| Protein Precipitation | 91 - 110% | Can be significant if not optimized | Fast, simple, inexpensive | Less clean extract, potential for ion suppression | [4][6] |
| Liquid-Liquid Extraction | 79.95% | Generally lower than PP | Cleaner extracts, good recovery | More time-consuming, requires solvent evaporation | [13] |
| Solid-Phase Extraction | >90% (typical) | Minimal | High selectivity, very clean extracts | More expensive, method development can be complex | [15] |
Table 2: Typical LC-MS/MS Parameters for Levetiracetam Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10mM Ammonium Acetate | [6][7][9] |
| Mobile Phase B | Acetonitrile or Methanol | [6][7] |
| Flow Rate | 0.3 - 0.5 mL/min | [6] |
| Injection Volume | 5 - 10 µL | [6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][7] |
| MRM Transition (Levetiracetam) | Q1: 171.1 m/z -> Q3: 126.1 or 154.1 m/z | [6] |
| MRM Transition (this compound) | Specific to the labeled positions | - |
Visualizations
Caption: Workflow for this compound LC-MS/MS Analysis.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. repositorio.unifesp.br [repositorio.unifesp.br]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Levetiracetam-d3 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Levetiracetam-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound?
A1: The most common peak shape issues for this compound, similar to its non-deuterated counterpart, include peak tailing, peak fronting, peak splitting, and broad peaks. These issues can compromise the accuracy and precision of your analytical method.
Q2: Why is the mobile phase pH critical for this compound analysis?
A2: Although Levetiracetam is a neutral compound with no ionizable groups, the pH of the mobile phase can significantly influence the ionization state of residual silanol groups on the silica-based stationary phase of the column.[1][2] At a mid-range pH, these silanols can become deprotonated and interact with any polar functional groups on the analyte, leading to secondary interactions and causing peak tailing.[1] Controlling the pH, typically in the acidic range (e.g., pH 3-6), helps to suppress the ionization of silanols and minimize these unwanted interactions, resulting in a more symmetrical peak shape.[3][4]
Q3: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
A3: Yes, the choice of organic solvent (e.g., acetonitrile or methanol) can impact peak shape. Acetonitrile and methanol have different viscosities and elution strengths, which can affect chromatographic selectivity and efficiency. For Levetiracetam, which is a relatively polar compound, the mobile phase composition, including the type and ratio of the organic solvent, needs to be optimized to achieve good retention and symmetrical peak shape.[5][6]
Q4: How does the column chemistry influence the analysis of this compound?
A4: Column chemistry is crucial. Due to Levetiracetam's hydrophilic nature, a standard C18 column might not always provide adequate retention.[3] Some methods have successfully used C8 columns or polar-embedded columns to improve retention and peak shape.[3] Furthermore, using end-capped columns is highly recommended to block residual silanol groups and reduce peak tailing.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
Description: The peak has an asymmetry factor greater than 1.2, with the latter half of the peak being broader than the front half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | - Lower the mobile phase pH to 3-4 to suppress silanol ionization.[1]- Use a high-purity, end-capped C18 or C8 column.[7]- Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (0.1%) to mask the silanol groups.[8] |
| Column Contamination or Degradation | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).- If flushing doesn't work, replace the guard column. If the problem persists, replace the analytical column.[9] |
| Sample Overload | - Reduce the concentration of this compound in the sample.- Decrease the injection volume.[10] |
| Solvent Mismatch | - Ensure the sample solvent is weaker than or of equal strength to the initial mobile phase.[10][11] |
| Extra-column Volume | - Use shorter, narrower internal diameter tubing between the injector, column, and detector.[12] |
Issue 2: Peak Fronting
Description: The peak has an asymmetry factor less than 0.9, with the front half of the peak being broader than the latter half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | - Dilute the sample to a lower concentration.- Reduce the injection volume.[13] |
| Poorly Packed Column/Column Void | - Reverse-flush the column at a low flow rate.- If the problem persists, the column may be damaged and require replacement.[7] |
| Sample Solvent Stronger than Mobile Phase | - Prepare the sample in the initial mobile phase or a weaker solvent.[11] |
| Low Temperature | - Increase the column temperature to improve mass transfer kinetics.[12] |
Issue 3: Split Peaks
Description: The peak appears as two or more closely eluting peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Frit or Column Inlet | - Replace the column inlet frit.- Use an in-line filter to protect the column from particulate matter. |
| Co-elution with an Interferent | - Adjust the mobile phase composition or gradient to improve resolution.- Modify the sample preparation procedure to remove the interfering substance. |
| Sample Solvent Incompatibility | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent in which it is not fully soluble can cause it to precipitate at the head of the column. |
| Injector Malfunction | - Inspect the injector needle and seat for blockage or damage. |
Issue 4: Broad Peaks
Description: The peak is wider than expected, leading to decreased sensitivity and poor resolution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Large Extra-column Volume | - Minimize the length and internal diameter of all tubing.- Ensure all fittings are properly connected to avoid dead volume.[12] |
| Low Flow Rate | - Increase the flow rate to an optimal level for the column dimensions. |
| Column Contamination or Aging | - Clean the column according to the manufacturer's instructions.- If performance does not improve, replace the column.[9] |
| Incorrect Mobile Phase Composition | - Ensure the mobile phase is correctly prepared and thoroughly mixed. |
| Low Column Temperature | - Increase the column temperature in increments of 5°C to see if peak shape improves.[12] |
Experimental Protocols
Example HPLC-UV Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.0) and Acetonitrile (80:20 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 205 nm[5]
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase.
Data Presentation
Table 1: Reported Chromatographic Conditions for Levetiracetam Analysis
| Parameter | Method 1 | Method 2[3] | Method 3 | Method 4[6] | Method 5[4] |
| Column | Agilent C18 (4.6x100mm, 2.5µm) | C8 | Inertsil C18 (250x4.6mm, 5µm) | C18 | Symmetry C18 (250x4.6mm, 5µm) |
| Mobile Phase | MEOH:Water (0.1% TEA, pH 5.5) (20:80) | 3.5% ACN in 50mM phosphate buffer (pH 6.0) | Diphasic sodium phosphate buffer:ACN (80:20) | Water:ACN (90:10) | Methanol:ACN (80:20), pH 3.5 with H3PO4 |
| Flow Rate | 0.7 mL/min | 1.5 mL/min | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 207 nm | Not Specified | 205 nm | 192 nm | 208 nm |
| Temperature | Not Specified | 41°C | Not Specified | Not Specified | Ambient |
Visualizations
Caption: A workflow diagram for troubleshooting poor peak shape.
Caption: Common causes associated with different peak shape problems.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Chromatographic Characterization and Method Development for Determination of Levetiracetam in Saliva: Application to Correlation with Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ijfmr.com [ijfmr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
improving recovery of Levetiracetam-d3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Levetiracetam-d3 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high and consistent recovery of this compound important?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of Levetiracetam in biological samples by methods like LC-MS/MS. Consistent and high recovery of the internal standard is crucial as it compensates for the variability in the analyte's recovery during sample preparation and analysis. Inconsistent recovery can lead to inaccurate and unreliable quantification of the target analyte.[1][2]
Q2: What are the common causes of low recovery for this compound?
A2: Low recovery of this compound can stem from several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for the physicochemical properties of Levetiracetam.
-
Incorrect Solvent Selection: The type and volume of the extraction and reconstitution solvents play a critical role. Levetiracetam is a polar compound, which influences the choice of appropriate solvents.[3][4]
-
pH of the Sample: The pH of the biological matrix can affect the ionization state of this compound and its subsequent partitioning into the extraction solvent.
-
Matrix Effects: Endogenous components in the biological sample (e.g., proteins, lipids, salts) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer.[5]
-
Incomplete Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to completely recover the analyte from the sorbent bed.
-
Analyte Adsorption: this compound can adsorb to the surfaces of collection tubes, pipette tips, or other labware, especially if they are not properly pre-treated.
Q3: Can the recovery of this compound be different from that of non-deuterated Levetiracetam?
A3: Generally, the recovery of a stable isotope-labeled internal standard like this compound is expected to be very similar to its non-deuterated counterpart because their physicochemical properties are nearly identical. However, significant differences can sometimes be observed due to isotopic effects, though this is less common for deuterium-labeled compounds in the context of extraction recovery. Any observed discrepancy should be investigated as it might indicate an issue with the analytical method.[6]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during the extraction of this compound.
Issue 1: Low Recovery after Protein Precipitation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (v/v). | Improved removal of proteins, reducing matrix effects and potential analyte occlusion in the protein pellet.[7] |
| Analyte Co-precipitation | Optimize the type of precipitation solvent. Acetonitrile is a common choice. Also, ensure thorough vortexing after adding the solvent. | Minimized loss of this compound along with the precipitated proteins. |
| Suboptimal Reconstitution Solvent | After evaporation of the supernatant, ensure the reconstitution solvent is compatible with the analytical column and effectively dissolves the analyte. A mixture of the mobile phase is often a good choice. | Enhanced dissolution of the dried extract, leading to better peak shape and response. |
Issue 2: Poor Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Extraction Solvent | Select a solvent based on the polarity of Levetiracetam. Dichloromethane and chloroform have been shown to be effective.[8][9] | Increased partitioning of this compound from the aqueous phase to the organic phase. |
| Incorrect pH of the Aqueous Phase | Adjust the pH of the plasma sample to optimize the extraction. For Levetiracetam, a slightly basic pH may improve extraction into an organic solvent. | Enhanced extraction efficiency by ensuring the analyte is in its most non-ionized form. |
| Insufficient Mixing/Emulsion Formation | Optimize the vortexing time and speed to ensure adequate mixing of the aqueous and organic phases without forming a stable emulsion. If an emulsion forms, centrifugation can help to break it. | Improved mass transfer of the analyte into the extraction solvent. |
| Salt Addition (Salting Out) | Add a salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of this compound and promote its transfer to the organic phase. | Increased recovery by shifting the partitioning equilibrium. |
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent Material | Select an SPE cartridge with a sorbent that has a suitable affinity for Levetiracetam. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good choice for polar compounds.[10] | Improved retention of the analyte on the SPE cartridge during loading and washing steps. |
| Inefficient Elution | Optimize the composition and volume of the elution solvent. A stronger solvent or a mixture of solvents may be required to completely elute the analyte from the sorbent. | Complete recovery of the retained this compound from the cartridge. |
| Sample Overload | Ensure that the amount of sample loaded onto the SPE cartridge does not exceed its binding capacity. | Prevents breakthrough of the analyte during the loading step, ensuring it is retained for subsequent elution. |
| Inadequate Conditioning/Equilibration | Follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridge before loading the sample. This ensures the sorbent is properly wetted and ready for interaction with the analyte. | Consistent and reproducible retention of the analyte. |
Quantitative Data Summary
The following tables summarize reported recovery rates for Levetiracetam using different extraction methods. As this compound is a stable isotope-labeled internal standard, its recovery is expected to be comparable to that of Levetiracetam.
Table 1: Comparison of Levetiracetam Recovery Rates by Extraction Method
| Extraction Method | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (LLE) | ~90% | [8] |
| Solid-Phase Extraction (SPE) | ~60% - 80% | [8][10] |
| Protein Precipitation | ~68.6% | [11] |
| Stir Bar Sorptive Extraction (SBSE) | ~10% | [8] |
Table 2: Detailed Recovery Data for Specific Protocols
| Extraction Method | Analyte/IS | Mean Recovery (%) | RSD (%) | Reference |
| Protein Precipitation with Acetonitrile | Levetiracetam | 68.6 | 2.0 | [11] |
| Internal Standard | 91.3 | 1.8 | [11] | |
| Solid-Phase Extraction (HLB Cartridge) | Levetiracetam | 79.95 | N/A | [10] |
| Internal Standard | 89.02 | N/A | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is adapted from a method for the quantification of Levetiracetam in human plasma using LC-MS/MS.[11]
-
Sample Preparation:
-
Pipette 150 µL of human plasma into a 2 mL centrifuge tube.
-
Add 500 µL of the this compound internal standard working solution (concentration to be optimized for the specific assay).
-
Vortex the mixture for 10 seconds.
-
-
Precipitation:
-
Add 1.0 mL of acetonitrile to the tube.
-
Vortex the sample for another 10 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 10°C.
-
-
Supernatant Transfer:
-
Carefully transfer approximately 0.8 mL of the clear supernatant to an HPLC vial.
-
-
Analysis:
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method for the determination of Levetiracetam in human plasma using LC-MS/MS.[10]
-
Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., plasma diluted with an appropriate buffer containing this compound) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute the Levetiracetam and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: General experimental workflow for the extraction of this compound from plasma samples.
Levetiracetam's Primary Mechanism of Action
Caption: Simplified signaling pathway illustrating the primary mechanism of action of Levetiracetam.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
resolving co-eluting peaks in Levetiracetam analysis with Levetiracetam-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Levetiracetam, with a specific focus on resolving co-eluting peaks when using Levetiracetam-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: We are observing co-elution of Levetiracetam and its deuterated internal standard, this compound. What are the common causes for this?
A1: Co-elution of an analyte and its deuterated internal standard, while often desired for minimizing matrix effects, can sometimes lead to analytical challenges if not properly managed. The primary reasons for an undesirable level of co-elution or peak splitting include:
-
Insufficient Chromatographic Resolution: The analytical column and mobile phase conditions may not be adequate to separate the two compounds, which have very similar physicochemical properties.
-
"Deuterium Isotope Effect": The replacement of hydrogen with deuterium can slightly alter the lipophilicity and retention characteristics of the molecule, potentially causing a small shift in retention time that may not be fully resolved.[1]
-
Method Parameters: Suboptimal gradient slope, flow rate, or column temperature can contribute to poor separation.
-
Column Degradation: An aging or contaminated column can lose its resolving power.
Q2: What is peak splitting, and how can it affect our Levetiracetam analysis?
A2: Peak splitting is a chromatographic issue where a single compound appears as two or more partially resolved peaks.[2][3] This can be particularly problematic in your analysis as it can be mistaken for the separation of Levetiracetam and this compound, leading to inaccurate quantification. Causes of peak splitting can include:
-
Injection Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Issues: A blocked frit, a void at the head of the column, or contamination can lead to a split peak.[2]
-
Co-eluting Interferences: An interfering compound from the sample matrix can also cause the appearance of a split peak.
Q3: Can the mobile phase composition be optimized to improve the separation of Levetiracetam and this compound?
A3: Yes, optimizing the mobile phase is a critical step in resolving co-eluting peaks.[4][5] For Levetiracetam, which is a polar compound, subtle changes to the mobile phase can have a significant impact on retention and selectivity. Consider the following adjustments:
-
Organic Modifier Percentage: Carefully adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower starting percentage of the organic solvent can improve the resolution of early-eluting compounds like Levetiracetam.
-
Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of Levetiracetam and its interaction with the stationary phase. Experimenting with a pH range around the pKa of Levetiracetam may improve separation.[5]
-
Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and may enhance separation.[6]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks of Levetiracetam and this compound.
Step 1: Initial Assessment and System Suitability
Before making significant changes to your method, it's crucial to confirm that your LC-MS/MS system is performing optimally.
-
Visual Inspection of Chromatograms: Carefully examine the peak shapes. Are you observing true co-elution (a single, broader peak) or peak splitting (a shoulder or two distinct maxima)?
-
System Suitability Tests: Inject a standard solution of only Levetiracetam and another of only this compound to determine their individual retention times. This will confirm if there is a retention time shift between the two under your current conditions.
-
Column Health Check: Evaluate the column's performance by checking the backpressure and theoretical plates. A significant deviation from the manufacturer's specifications may indicate a failing column.
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method.
-
Mobile Phase Modification:
-
Gradient Optimization: If using a gradient, try decreasing the initial percentage of the organic solvent and/or using a shallower gradient slope. This will increase the retention time and provide more opportunity for separation.
-
Isocratic Elution: If using an isocratic method, systematically decrease the percentage of the organic solvent in small increments (e.g., 1-2%).
-
pH Adjustment: Prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units) to see if it impacts the selectivity between Levetiracetam and this compound.
-
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, potentially improving resolution. Try adjusting the temperature in 5°C increments.
Step 3: Column and Stationary Phase Considerations
The choice of the analytical column plays a pivotal role in achieving the desired separation.
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry. For a polar compound like Levetiracetam, a polar-embedded or a phenyl-hexyl column might offer different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for polar analytes.[7]
-
Column Dimensions: A longer column or a column with a smaller particle size will provide higher efficiency and may be sufficient to resolve the two peaks.
Troubleshooting Workflow
References
- 1. waters.com [waters.com]
- 2. pharmajia.com [pharmajia.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
impact of different anticoagulants on Levetiracetam-d3 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Levetiracetam-d3. The following information addresses common issues related to the impact of different anticoagulants on analytical results.
Troubleshooting Guide
Issue 1: Low Analyte Recovery or Signal Intensity
-
Question: We are experiencing low recovery of this compound from our plasma samples. What could be the cause?
-
Answer: Low analyte recovery can stem from several factors related to the choice of anticoagulant and sample processing.
-
Inadequate Protein Precipitation: The efficiency of protein precipitation can be influenced by the sample matrix. Ensure your precipitation protocol (e.g., with acetonitrile or methanol) is optimized for the specific anticoagulant used.
-
Analyte Adsorption: Levetiracetam is a polar compound. While less common, adsorption to the collection tube, especially with certain gel separators, can occur.
-
Ion Suppression: This is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the plasma interfere with the ionization of the analyte. The choice of anticoagulant can significantly alter the composition of these interfering components.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Experiment with different solvent-to-plasma ratios and vortexing times.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to determine if ion suppression is occurring. This involves comparing the analyte signal in a clean solution to the signal of the analyte spiked into a blank plasma extract.
-
Switch Anticoagulant: If significant matrix effects are observed, consider switching to a different anticoagulant. While specific comparative data for this compound is limited, K2-EDTA is a commonly used and recommended anticoagulant for many bioanalytical assays due to its chelation mechanism which is less likely to interfere with the analysis of small molecules compared to the polymeric nature of heparin.
Issue 2: High Variability in Quantitative Results
-
Question: We are observing high variability between replicate injections of the same sample and between different samples. What could be the cause?
-
Answer: High variability can be a result of inconsistent sample collection and processing, or it can be inherent to the chosen anticoagulant.
-
Incomplete Anticoagulation: If the blood is not mixed properly with the anticoagulant immediately after collection, small clots can form, leading to an inhomogeneous sample.
-
Contamination: Cross-contamination between different types of collection tubes can introduce interfering substances. For example, contamination of a lithium heparin tube with K2-EDTA can alter the ionic composition of the plasma.
-
Heparin-Induced Effects: Heparin is a polymeric substance that can be more prone to causing variable matrix effects compared to chelating agents like EDTA.
-
Troubleshooting Steps:
-
Standardize Sample Collection: Ensure a consistent and thorough mixing of blood with the anticoagulant immediately after collection.
-
Use Dedicated Phlebotomy Supplies: To avoid cross-contamination, use separate needles and transfer devices for different types of collection tubes.
-
Consider a Different Anticoagulant: If using heparin, switching to K2-EDTA may reduce variability.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for the quantification of this compound in plasma?
Q2: How do different anticoagulants cause matrix effects in LC-MS/MS analysis?
A2: Anticoagulants can introduce matrix effects through several mechanisms:
-
Ion Suppression/Enhancement:
-
EDTA: As a chelating agent, it can form adducts with the analyte or compete for ionization, though this is less common for molecules like Levetiracetam.
-
Heparin: Being a complex polymer, it can co-elute with the analyte and suppress its ionization. The degree of suppression can be variable depending on the specific heparin lot and concentration.
-
Citrate: The liquid citrate solution dilutes the sample and introduces a high concentration of citrate ions, which can lead to significant ion suppression.
-
-
Alteration of Physicochemical Properties: Anticoagulants can alter the pH and ionic strength of the plasma, which can affect the efficiency of sample extraction and the chromatographic separation.
Q3: Can I use serum instead of plasma for this compound quantification?
A3: Yes, serum can be used for the quantification of this compound. The primary difference is the absence of fibrinogen and other clotting factors, which can sometimes result in a cleaner matrix than plasma. However, the clotting process itself can sometimes lead to the degradation of certain analytes or the release of interfering substances from cells. If using serum, it is important to have a standardized clotting time to ensure consistency. For therapeutic drug monitoring, plasma is often preferred due to a more straightforward and faster sample processing workflow.
Experimental Protocols
Recommended Protocol for this compound Quantification in K2-EDTA Plasma
This protocol outlines a typical protein precipitation extraction followed by LC-MS/MS analysis.
-
Sample Collection:
-
Collect whole blood in a K2-EDTA vacutainer tube.
-
Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard (e.g., Levetiracetam-d6).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be optimized)
-
Internal Standard (e.g., Levetiracetam-d6): Precursor ion > Product ion (to be optimized)
-
-
Data Presentation
The following table summarizes the expected performance characteristics when using different anticoagulants, based on general principles of bioanalysis. Note: This data is illustrative and not based on a direct comparative study of this compound.
| Anticoagulant | Expected Recovery | Expected Matrix Effect | Overall Recommendation |
| K2-EDTA | High and consistent | Low to moderate | Highly Recommended |
| Lithium Heparin | Generally good | Moderate to high (can be variable) | Acceptable with thorough validation |
| Sodium Citrate | Potentially lower due to dilution | High potential for ion suppression | Not Recommended |
| Serum (No Anticoagulant) | High | Generally low | Acceptable alternative to plasma |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships of anticoagulant choice on analytical outcomes.
optimization of mobile phase for Levetiracetam and Levetiracetam-d3 separation
Welcome to the technical support center for the chromatographic separation of Levetiracetam and its deuterated internal standard, Levetiracetam-d3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the separation of Levetiracetam and this compound?
A1: The most prevalent technique is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for bioanalytical applications. HPLC with UV detection is also used, particularly for pharmaceutical formulation analysis.[4][5][6]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based assays. It has nearly identical chemical and physical properties to the analyte (Levetiracetam), meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. This similarity allows it to compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification.
Q3: Is baseline separation between Levetiracetam and this compound necessary?
A3: For LC-MS/MS analysis, baseline chromatographic separation is not required. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). This compound will have a higher mass due to the deuterium atoms. Typically, the goal is for both compounds to have the same retention time and similar peak shapes.
Q4: What are the typical mobile phase compositions for this separation?
A4: Common mobile phases consist of a mixture of an aqueous component and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most frequently used organic solvents.[1][2][4] Acetonitrile often provides better peak shape and lower backpressure.
-
Aqueous Phase: This is often water, sometimes with additives to control pH and improve peak shape. Formic acid (typically 0.1%) is a very common additive as it aids in the protonation of Levetiracetam in positive ion mode electrospray ionization (ESI), enhancing the MS signal.[1][2] Phosphate buffers are also used, especially for HPLC-UV methods, to maintain a consistent pH.[5][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- pH of the mobile phase is inappropriate.- Column degradation or contamination. | - Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol interactions.[2]- Adjust the mobile phase pH. For Levetiracetam, a slightly acidic pH is generally effective.- Flush the column with a strong solvent or replace the column if necessary. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the mass spectrometer.- Suboptimal mobile phase composition.- Matrix effects from the sample (e.g., plasma, urine). | - Ensure the mobile phase is compatible with the ionization mode. For positive ESI, acidic modifiers like formic acid are beneficial.[1][2]- Optimize the ratio of organic to aqueous phase.- Improve sample preparation to remove interfering substances. Protein precipitation is a common and simple method for biological samples.[1][2][3]- Evaluate for matrix effects by comparing the response in neat solution versus a post-extraction spiked matrix sample. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit).- Mobile phase precipitation.- High flow rate or viscosity of the mobile phase. | - Filter all mobile phases and samples before use.- Systematically check for blockages by disconnecting components.- Ensure buffer components are soluble in the mobile phase mixture.- Reduce the flow rate or consider using a mobile phase with lower viscosity (e.g., acetonitrile over methanol). |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations. | - Ensure the column is fully equilibrated with the mobile phase before injecting samples.- Use a high-quality HPLC system with a reliable pump and solvent proportioning valves.- Use a column oven to maintain a constant temperature.[2] |
Experimental Protocols
Below are examples of commonly used methodologies for the separation of Levetiracetam and this compound.
Protocol 1: Isocratic LC-MS/MS Method
This protocol is adapted from a method for the quantification of Levetiracetam in human plasma and saliva.[1]
-
Column: Kinetex C18 (100 x 2.1 mm, 5 µm)[1]
-
Mobile Phase: 97:3 (v/v) mixture of methanol and water containing 0.25% formic acid.[1]
-
Flow Rate: 0.2 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: 2 minutes[1]
-
Internal Standard: this compound (or another suitable internal standard like fluconazole as used in the reference).[1]
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Levetiracetam transition: m/z 171.0 -> 126.0[1]
-
(Note: The transition for this compound would be adjusted based on the position of the deuterium labels).
-
Protocol 2: Alternative Isocratic LC-MS/MS Method
This protocol is based on a method for the simultaneous quantification of Levetiracetam and its carboxylic metabolite.[2]
-
Column: Agilent Zorbax SB-C18 (100 x 2.1 mm, 3.5 µm)[2]
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 10 µL[2]
-
Run Time: 2 minutes[2]
-
Internal Standard: this compound (or another suitable internal standard like diphenhydramine as used in the reference).[2]
-
Detection: Tandem Mass Spectrometry (MS/MS) in MRM mode.
-
Levetiracetam transition: m/z 171.1 -> 154.1[2]
-
Data Presentation
Table 1: Comparison of Mobile Phase Compositions
| Method | Organic Solvent (% ) | Aqueous Component | Additive | Elution Mode | Reference |
| Method A | Methanol (97%) | Water (3%) | 0.25% Formic Acid | Isocratic | [1] |
| Method B | Acetonitrile (60%) | Water (40%) | 0.1% Formic Acid | Isocratic | [2] |
| Method C | Acetonitrile (55%) | Potassium Phosphate Buffer | pH 5.5 | Isocratic | [5] |
| Method D | Acetonitrile (10%) | Phosphate Buffer | pH 6.6 | Isocratic | [7] |
Visualizations
Workflow for Mobile Phase Optimization
The following diagram illustrates a typical workflow for optimizing the mobile phase for the separation of Levetiracetam and its internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. journalppw.com [journalppw.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Analysis of Levetiracetam and its Metabolites using Levetiracetam-d3 as an Internal Standard
A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for Levetiracetam and its primary metabolite, ucb L057, utilizing a deuterated internal standard for enhanced accuracy and precision.
This guide provides a detailed comparative analysis of analytical methodologies for the quantification of the anti-epileptic drug Levetiracetam and its major inactive metabolite, ucb L057, in biological matrices. A key focus is the application of Levetiracetam-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a technique that offers high sensitivity and selectivity for pharmacokinetic and therapeutic drug monitoring studies.
Executive Summary
Levetiracetam is an anti-epileptic drug that is primarily eliminated through renal excretion, with a portion of the dose being metabolized via hydrolysis to the inactive carboxylic acid metabolite, ucb L057.[1] Accurate and simultaneous quantification of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results. This guide presents a compilation of performance data from various validated methods, detailed experimental protocols, and visual representations of the analytical workflow and the molecular relationships.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of Levetiracetam and ucb L057. The inclusion of this compound as an internal standard is highlighted where specified in the cited literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for Levetiracetam Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | Diphenhydramine[2] | Ritonavir[3] |
| Matrix | Plasma, Urine | Plasma | Serum/Plasma |
| Linearity Range (µg/mL) | 0.1 - 50[1] | 0.5 - 100[2] | 0 - 50[3] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1[1] | 0.5[2] | Not Specified |
| Intra-assay Precision (% CV) | <7.7[1] | <10[2] | 2.3 - 4.7[3] |
| Inter-assay Precision (% CV) | <7.7[1] | <10[2] | 3.4 - 8.9[3] |
| Accuracy (%) | 109[1] | <10 (inaccuracy)[2] | Not Specified |
| Recovery (%) | Not Specified | 100 - 110[2] | ~100[3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for ucb L057 Analysis
| Parameter | Method 1 | Method 2 |
| Internal Standard | This compound | Diphenhydramine[2] |
| Matrix | Plasma, Urine | Plasma |
| Linearity Range (µg/mL) | Not Specified | 0.5 - 100[2] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | Not Specified | 0.5[2] |
| Intra-assay Precision (% CV) | Not Specified | <10[2] |
| Inter-assay Precision (% CV) | Not Specified | <10[2] |
| Accuracy (%) | Not Specified | <10 (inaccuracy)[2] |
| Recovery (%) | Not Specified | 100 - 110[2] |
Experimental Protocols
The following is a generalized, detailed methodology for the simultaneous quantification of Levetiracetam and ucb L057 in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices found in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40 °C.[4]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the comparative analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Levetiracetam.
Caption: Logical relationship between Levetiracetam, its metabolite, and the internal standard.
Levetiracetam's Mechanism of Action: A Note on Signaling Pathways
Levetiracetam's primary mechanism of action is distinct from many other anti-epileptic drugs. It binds with high affinity to the synaptic vesicle protein 2A (SV2A).[5][6] While the complete downstream signaling cascade is still under investigation, this interaction is believed to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.[5][7] Other proposed mechanisms include the inhibition of N-type calcium channels and modulation of GABAergic neurotransmission.[5]
Caption: Simplified schematic of Levetiracetam's primary mechanism of action.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the simultaneous quantification of Levetiracetam and its primary metabolite, ucb L057. The data presented in this guide demonstrates the high sensitivity, precision, and accuracy achievable with these methods, making them highly suitable for pharmacokinetic research, therapeutic drug monitoring, and other clinical applications. The detailed experimental protocols and visual diagrams offer a practical resource for researchers and scientists in the field of drug development and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and simultaneous quantification of levetiracetam and its carboxylic metabolite in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of levetiracetam and its acid metabolite (ucb L057) in serum/plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Performance Evaluation of Levetiracetam Quantification in Diverse Patient Populations Utilizing Levetiracetam-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The therapeutic drug monitoring (TDM) of Levetiracetam, a broad-spectrum antiepileptic drug, is crucial in specific patient populations to ensure optimal therapeutic outcomes. These populations include pediatric and elderly patients, pregnant women, and critically ill individuals, where pharmacokinetic variability is more pronounced.[1] The use of a stable isotope-labeled internal standard, such as Levetiracetam-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of Levetiracetam in biological matrices. This guide provides a comprehensive comparison of the validation of Levetiracetam quantification using this compound (or its close analog Levetiracetam-d6, which exhibits similar behavior) as an internal standard across different methodologies and patient populations, supported by experimental data and detailed protocols.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key quantitative data from various studies that have validated LC-MS/MS methods for Levetiracetam quantification using a deuterated internal standard. These parameters are essential for evaluating the reliability and robustness of the analytical method.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| Internal Standard | Levetiracetam-d6 | Levetiracetam-d6 | Not Specified Deuterated IS |
| LC Column | Not Specified | Not Specified | Hypersil GOLD™ C18 |
| Mobile Phase | Not Specified | Water/Acetonitrile with 0.1% formic acid and 2 mM ammonium formate | Not Specified |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (Levetiracetam) | Not Specified | Not Specified | Not Specified |
| MRM Transition (IS) | Not Specified | Not Specified | Not Specified |
| Run Time | Not Specified | Not Specified | 2.5 min |
Table 2: Method Validation Data
| Parameter | Method A (Plasma & Urine)[2] | Method B (Whole Blood)[3] | Method C (Plasma)[4] |
| Linearity Range (µg/mL) | 0.1 - 50 | 13.20 (LOQ) - Upper range not specified | 0.3 - 60 |
| Correlation Coefficient (r²) | > 0.99 | 0.994 - 1.000 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 13.20 | 0.3 |
| Intra-assay Precision (%CV) | < 7.7 | < 15 | Within ±15% |
| Inter-assay Precision (%CV) | < 7.7 | < 15 | Within ±15% |
| Intra-assay Accuracy (%) | 109 | Within ±15% | Within ±15% |
| Inter-assay Accuracy (%) | 109 | Within ±15% | Within ±15% |
| Recovery (%) | Not Reported | > 93 | Not Reported |
| Matrix Effect | No significant effect reported | No significant effect reported | No significant effect reported |
Detailed Experimental Protocols
A generalized experimental protocol for the quantification of Levetiracetam in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in the literature.[1][2][5][6]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: A small injection volume, typically 5-10 µL, is sufficient.
Mass Spectrometry
-
Ionization: Electrospray ionization in the positive ion mode (ESI+) is the standard technique.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Levetiracetam and this compound are monitored for quantification. For Levetiracetam, a common transition is m/z 171.1 > 126.1. The transition for this compound would be shifted by the mass of the deuterium atoms.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes involved in the validation of Levetiracetam quantification.
Caption: Bioanalytical workflow for Levetiracetam quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Quantification of levetiracetam in plasma and urine and its application to a pharmacokinetic study of traumatic brain injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of levetiracetam, lamotrigine and 10-hydroxycarbazepine in TDM of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. longdom.org [longdom.org]
A Comparative Guide to the Pharmacokinetics of Levetiracetam Across Species Using Levetiracetam-d3 as a Bioanalytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Levetiracetam, a widely used anti-epileptic drug, across various preclinical species and humans. The data presented is supported by established experimental protocols, with a focus on the use of Levetiracetam-d3 as a stable isotope-labeled internal standard for accurate quantification in biological matrices. This approach, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical assays in pharmacokinetic studies, ensuring high precision and accuracy.
Comparative Pharmacokinetic Parameters of Levetiracetam
The pharmacokinetic properties of Levetiracetam have been extensively studied in several species. Following oral administration, Levetiracetam is rapidly and almost completely absorbed.[1] It exhibits minimal binding to plasma proteins and is primarily eliminated through renal excretion of the unchanged drug.[1][2] Metabolism of Levetiracetam is not extensive and does not involve the cytochrome P450 system, leading to a low potential for drug-drug interactions.[2] The primary metabolic pathway is the enzymatic hydrolysis of the acetamide group.[2]
The following table summarizes the key pharmacokinetic parameters of Levetiracetam in mouse, rat, rabbit, dog, and human following oral administration.
| Parameter | Mouse | Rat | Rabbit | Dog | Human |
| Dose (mg/kg) | 54 | 54 | 54 | 21.7 | 500-5000 mg (total dose) |
| Tmax (h) | 0.25 | 0.5 | 0.5 | 0.6 | 1.3 |
| Cmax (µg/mL) | 45.8 | 60.2 | 48.9 | 23.1 | Dose-dependent |
| AUC (µg·h/mL) | 105 | 235 | 211 | 268.52 | Dose-dependent |
| t1/2 (h) | 1.8 | 2.2 | 3.1 | 2.87 | 6-8 |
| Bioavailability (%) | ~100 | ~100 | ~100 | ~100 | >95 |
Data for mouse, rat, and rabbit are adapted from a study using a 54 mg/kg oral dose.[1] Data for dogs is from a study with a mean oral dose of 21.7 mg/kg.[3] Human pharmacokinetic parameters are generalized from multiple studies.[2][4]
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate determination of drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for LC-MS/MS analysis as it corrects for variability in sample processing and instrument response.
Representative Bioanalytical Method for Levetiracetam in Plasma using LC-MS/MS with this compound
This protocol describes a general procedure for the quantification of Levetiracetam in plasma samples from various species.
1. Sample Preparation:
-
A small volume of plasma (e.g., 50-100 µL) is aliquoted into a microcentrifuge tube.
-
An internal standard working solution containing this compound is added to each plasma sample.
-
Protein precipitation is performed by adding a solvent such as acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube, and may be diluted further before injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) to ensure good peak shape and ionization efficiency.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. The transitions of the precursor ion to the product ion are monitored for both Levetiracetam and the internal standard, this compound, in Multiple Reaction Monitoring (MRM) mode.
3. Quantification:
-
The concentration of Levetiracetam in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared in the same biological matrix.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation of immediate- and extended-release formulations of levetiracetam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology and Pharmacokinetics of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Levetiracetam-d3
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step plan for the proper disposal of Levetiracetam-d3, a deuterated analog of the anti-epileptic drug Levetiracetam. Adherence to these procedures is essential for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, handling Levetiracetam may cause serious eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound, as a non-hazardous pharmaceutical waste, must comply with regulations set forth by the Environmental Protection Agency (EPA) and relevant state and local authorities.[4][5][6] The following steps provide a clear workflow for its proper disposal.
Step 1: Segregation and Containerization
-
Do not mix this compound waste with other waste streams.
-
Place all waste, including empty containers and contaminated materials (e.g., gloves, wipes), into a designated, clearly labeled, and sealed container suitable for chemical waste.[3][7]
Step 2: Waste Characterization
-
Levetiracetam is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][6] However, it is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance on waste characterization.
Step 3: Disposal Method Selection
-
Never dispose of this compound down the drain or in regular trash.[4]
-
The recommended disposal method for non-hazardous pharmaceutical waste is through a licensed waste management vendor.[5]
-
Options for disposal include:
-
Incineration: This is the preferred method for destroying pharmaceutical waste.[5]
-
Landfill: Disposal in a permitted solid waste landfill may be an option, in accordance with state and local regulations.[4]
-
Reverse Distribution: For unopened and unexpired products, sending them to a DEA-registered reverse distributor for potential credit and proper disposal is a viable option.[4]
-
Step 4: Documentation and Record-Keeping
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
If using a waste management vendor, retain all manifests and certificates of destruction.
Environmental Risk and Ecotoxicity Data
While Levetiracetam is not readily biodegradable, its potential for bioaccumulation is low, and it is considered to pose a low risk to the aquatic environment.[8][9]
| Parameter | Value | Reference |
| Log Kow (octanol-water partition coefficient) | -0.64 at pH 7.4 | Indicates low potential for bioaccumulation.[8] |
| Biodegradability | Not readily biodegradable | Shows less than 4% degradation in 28 days.[9] |
| Predicted Environmental Concentration (PEC) | 0.015 mg/L | The estimated concentration of the substance in the environment.[8] |
| Predicted No-Effect Concentration (PNEC) | 0.313 mg/L | The concentration below which adverse effects on aquatic organisms are not expected.[8] |
| PEC/PNEC Ratio | 0.0479 | A ratio below 1 suggests that the substance is unlikely to pose a significant risk to the aquatic environment.[8] |
| Acute Toxicity to Daphnia magna (EC50) | >100,000 µg/L (48 hours) | Indicates moderate acute toxicity to aquatic invertebrates.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.nl [fishersci.nl]
- 2. lkstevens-wa.newlook.safeschoolssds.com [lkstevens-wa.newlook.safeschoolssds.com]
- 3. fishersci.com [fishersci.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ucb.com [ucb.com]
- 9. Levetiracetam - Janusinfo.se [janusinfo.se]
Essential Safety and Logistical Information for Handling Levetiracetam-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Levetiracetam-d3, focusing on personal protective equipment (PPE), operational plans for handling, and disposal procedures. While this compound is a deuterated form of Levetiracetam, the safety precautions are considered identical to the parent compound.
Hazard Identification and First Aid
Levetiracetam is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause irritation to the skin, mucous membranes, and upper respiratory tract.[1] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1][2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] If present, remove contact lenses and continue rinsing.[1][2][3] If eye irritation persists, seek medical advice.[1][3]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses or chemical safety goggles | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4] |
| Hand Protection | Compatible chemical-resistant gloves | Must meet standards in accordance with EN374, ASTM F1001 or international equivalent[4] |
| Skin and Body Protection | Lab coat or appropriate protective clothing | Must meet standards in accordance with EN13982, ANSI 103 or international equivalent[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Handling and Storage:
-
Ventilation: Use in a well-ventilated area.[1] Engineering controls like local exhaust ventilation should be used to control airborne levels below exposure limits.[1]
-
Practices: Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Avoid dust formation.[3] Wash hands thoroughly after handling.[1][2][3] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Storage: Keep containers tightly closed.[3] For maintaining product quality, some suppliers recommend storing in a freezer.[3]
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, contain it and collect as appropriate.[1] Avoid raising dust and provide adequate ventilation.[1]
-
Cleanup: For small spills, wipe up with a damp cloth and place in a container for disposal.[4] For larger spills, sweep up and shovel into suitable, closed containers for disposal.[3]
-
Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5] It is recommended that waste minimization be practiced.[4]
Physical and Chemical Properties
The following table summarizes key quantitative data for Levetiracetam.
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₂[6][7][8] |
| Molecular Weight | 170.21 g/mol [7] |
| Melting Point | 118-119 °C[6] |
| Boiling Point | 395.9 °C at 760 mmHg[6] |
| Flash Point | 193.2 °C[6] |
| Water Solubility | 104 g/100 mL (very soluble)[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for handling this compound from receipt to disposal, emphasizing safety checkpoints.
References
- 1. lkstevens-wa.newlook.safeschoolssds.com [lkstevens-wa.newlook.safeschoolssds.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. chemdmart.com [chemdmart.com]
- 6. chembk.com [chembk.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Levetiracetam | Translocation, Exo/Endocytosis Products: R&D Systems [rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
